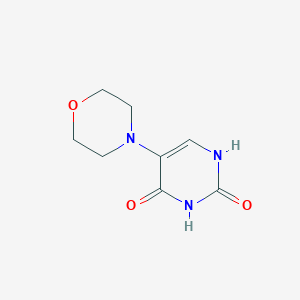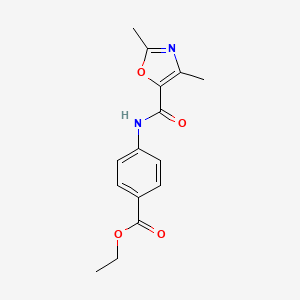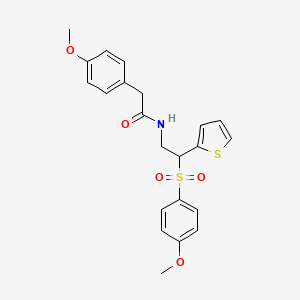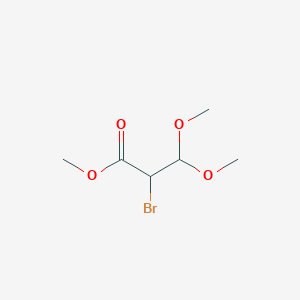
1-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)-3-(噻吩-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a derivative of tetrahydroisoquinoline, which is a structural motif recognized for its presence in various pharmacologically active molecules. The urea functionality within this compound suggests potential biological activity, as urea derivatives are often explored for their medicinal properties. The specific substitution pattern on the tetrahydroisoquinoline and thiophene rings could be indicative of the compound's selectivity and potency in biological assays.
Synthesis Analysis
The synthesis of related 1-(isoquinolin-1-yl)ureas has been reported through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 4-haloisoquinolin-1-yl ureas . These intermediates can be further diversified through palladium-catalyzed Suzuki-Miyaura coupling reactions, which could potentially be applied to synthesize the compound by choosing appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline-derived ureas is crucial for their biological activity. Studies have shown that the urea function and the tetrahydroisoquinoline system are necessary for the activity of these compounds as TRPM8 channel receptor antagonists . The presence of specific substituents and the stereochemistry of the compound significantly affect their activity, with trans isomers being more active than cis isomers, and aryl substituents being preferred over alkyls at the isoquinoline C-1 position .
Chemical Reactions Analysis
Isoquinoline urea derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as tyrosinase . The reaction of 5-aminoisoquinoline with isocyanates or isothiocyanates leads to the formation of isoquinoline urea/thiourea derivatives, which have shown to inhibit tyrosinase enzyme activity . The most active compounds in this series have been identified through kinetic studies, revealing competitive inhibition mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline urea derivatives are influenced by their molecular structure. The electronic properties, such as HOMO-LUMO energy levels, have been calculated for selected isoquinoline urea/thiourea derivatives, providing insights into their reactivity and potential interaction with biological targets . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds, which are critical for their development as therapeutic agents.
科学研究应用
合成与化学性质
简便的合成技术:四氢异喹啉衍生物的合成,包括各种脲和硫脲修饰,是研究的一个关键领域。技术涉及多组分反应,能够创造出具有潜在药物应用的多种分子结构。例如,研究表明通过三组分反应有效合成异喹啉脲,该反应涉及 2-炔基苯甲醛肟和碳二亚胺与亲电试剂,在温和条件下得到良好的产率 (Ye, Wang, & Wu, 2011).
化学重排和衍生物的形成:研究表明从恶唑烷酮衍生物重排形成四环异喹啉化合物,突出了异喹啉骨架在合成复杂结构中的多功能性 (Roydhouse & Walton, 2007)。这表明目标化合物具有适应性,可以生成具有进一步探索潜力的新型分子实体。
生物活性
抗菌和酶抑制:四氢喹啉衍生物的抗菌活性和它们对各种试剂的反应性已被记录在案。例如,一些衍生物表现出抗菌特性,暗示了该化合物在抗菌方面的潜在用途 (Elkholy & Morsy, 2006)。此外,异喹啉的脲和硫脲衍生物已被评估其酶抑制能力,特别是对酪氨酸酶,表明在治疗与黑色素合成相关的疾病中具有潜在应用 (Genc et al., 2014).
受体拮抗:异喹啉和喹唑啉脲类似物已被鉴定为人类腺苷 A(3) 受体的拮抗剂,表明该化合物在各种治疗领域中具有受体调节的潜力 (van Muijlwijk-Koezen et al., 2000).
材料科学与其他应用
- 荧光和标记:基于异喹啉衍生物的荧光标记亚磷酰胺的合成用于寡核苷酸标记,证明了此类化合物在生化和诊断应用中的实用性 (Singh & Singh, 2006).
属性
IUPAC Name |
1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQJEDWLDQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)
![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
